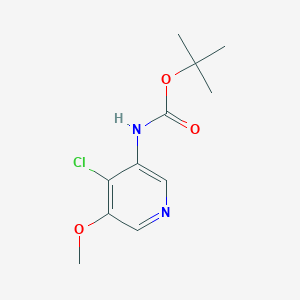![molecular formula C15H21N3 B1440181 4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline CAS No. 1177318-63-6](/img/structure/B1440181.png)
4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline
説明
4-[3-(Aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline, also known as 4-ADMA, is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of aniline and has a molecular weight of 219.31 g/mol. 4-ADMA has a pyrrolidine ring and two methoxy groups, and is an important intermediate in the synthesis of other compounds. 4-ADMA has been studied for its potential applications in medicine, biochemistry, and pharmacology, and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
- Novel Compound Synthesis : The synthesis of novel compounds, such as "4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide", has shown to be effective in increasing monoclonal antibody production in Chinese hamster ovary cell cultures. This compound was identified through screening and was found to suppress cell growth while increasing cell-specific glucose uptake rate and intracellular ATP during production, indicating its potential to improve the efficiency of biopharmaceutical manufacturing processes (Aki et al., 2021).
Biological and Chemical Activity
- DNA Adduct Formation : Research on similar compounds, such as 2,6-dimethylaniline, has provided insights into the formation of DNA adducts. These adducts are critical for understanding the mutagenic and carcinogenic potential of environmental pollutants. For example, studies have identified and characterized the formation of unique DNA adducts from the reaction of N-acetoxy-2,6-dimethylaniline with deoxyguanosine and deoxyadenosine, providing valuable information on the carcinogenic mechanisms of aromatic amines (Gonçalves et al., 2001).
Catalysis and Polymerization
- Catalytic Applications : The derivatives of dimethylaniline compounds have been explored for their catalytic activity, particularly in ethylene polymerization. Mono and bimetallic nickel bromide complexes bearing azolate-imine ligands derived from these compounds have been synthesized and characterized. They showed potential as catalysts in the homopolymerization of ethylene, producing polymers with low molecular weight and narrow molecular weight distributions. This indicates their utility in the polymer industry for producing specific types of polymers (Caris et al., 2009).
特性
IUPAC Name |
4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-11-9-13(10-16)12(2)18(11)15-7-5-14(6-8-15)17(3)4/h5-9H,10,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUYWPDXDDFNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
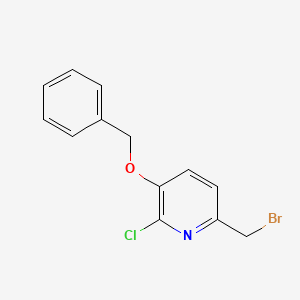
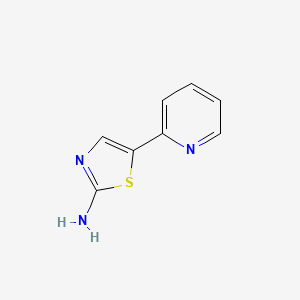

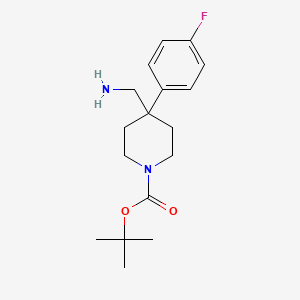
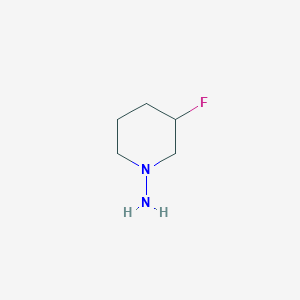
![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)

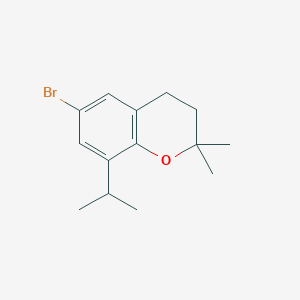
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
